阿伐曲泊帕酯
描述
Avatrombopag maleate, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It acts as a thrombopoietin receptor agonist .
Synthesis Analysis
The synthesis of Avatrombopag maleate involves a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . The synthesis begins with an α-keto halogenation of the thiophene to give the corresponding bromide . Amide bond formation with dichloronicotinic acid is accomplished by activation with phosphorus oxychloride to give the corresponding nicotinamide in 83% yield . A second nucleophilic aromatic substitution with the piperidine, followed by hydrolysis, and salt formation using maleic acid gives avatrombopag maleate in 85% yield .Molecular Structure Analysis
Avatrombopag maleate has a molecular formula of C33H38Cl2N6O7S2 and a molecular weight of 765.72 .Chemical Reactions Analysis
The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .Physical And Chemical Properties Analysis
Avatrombopag maleate drug substance is a white to off-white, non-hygroscopic, powder that is practically insoluble in water and in 0.1 M HCl . The aqueous solubility of avatrombopag maleate at various pH levels indicates that the drug substance is practically insoluble at pH 1 to 11 .科学研究应用
慢性肝病中血小板减少症的治疗
阿伐曲泊帕酯,也称为多普利特,主要因其在治疗慢性肝病患者血小板减少症中的作用而受到认可。这种情况的特点是血小板计数低,这会增加出血的风险,尤其是在侵入性手术期间。阿伐曲泊帕酯作为一种口服血小板生成素受体激动剂,可有效增加血小板计数,从而减少对血小板输注或其他与出血相关的干预措施的需求。这一应用得到了多项 3 期试验的证实,这些试验表明该药物在慢性肝病患者手术前将血小板计数提升至安全水平方面具有疗效 (Al‐Samkari, 2018), (Terrault et al., 2014), (Terrault, Chen, Izumi, Kayali, Mitruț, Tak, Allen, Hassanein, 2018)。
在慢性免疫性血小板减少症中的应用
阿伐曲泊帕酯的另一个重要应用是治疗慢性免疫性血小板减少症 (ITP),这是一种免疫系统错误攻击血小板的疾病,导致出血风险增加。阿伐曲泊帕酯已显示出在患有慢性 ITP 的成人中增加血小板计数的疗效,并且耐受性良好,其安全性与安慰剂相当 (Jurczak, Chojnowski, Mayer, Krawczyk, Jamieson, Tian, Allen, 2018), (Al‐Samkari, Aggarwal, Vredenburg, Tian, Allen, 2019)。
在化疗引起的 血小板减少症中的应用
研究还探讨了阿伐曲泊帕酯在治疗化疗引起的 血小板减少症 (CIT) 中的潜力。这种情况通常会使癌症治疗复杂化,需要调整化疗方案。阿伐曲泊帕酯已被测试其在化疗引起的血小板减少症患者中升高血小板计数的能力。该应用的有效性和安全性已得到评估,表明阿伐曲泊帕酯在管理 CIT 和支持化疗继续进行方面具有潜力,而不会显着增加出血并发症的风险 (Cui, He, Hu, Tu, Huang, Zhu, Zang, Ding, Zhan, Zhao, Qian, 2022)。
药代动力学和安全性
对阿伐曲泊帕酯的大量研究也集中在其药代动力学、药效学和安全性上。研究表征了该药物的吸收、分布、代谢和排泄,以及其对血小板计数的影响。这些研究为临床医生优化剂量和最大程度地减少不良反应同时最大化治疗益处提供了关键见解。该药物的安全性已在包括日本和白人受试者在内的不同人群中进行了评估,证明了其总体耐受性,并且没有明显的副作用,例如肝毒性,这是其他一些血小板生成素受体激动剂的一个值得注意的问题 (Nomoto, Pastino, Rege, Aluri, Ferry, Han, 2018)。
安全和危害
未来方向
属性
IUPAC Name |
(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPBGHDNZYFNM-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027855 | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avatrombopag maleate | |
CAS RN |
677007-74-8 | |
Record name | Avatrombopag maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVATROMBOPAG MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。